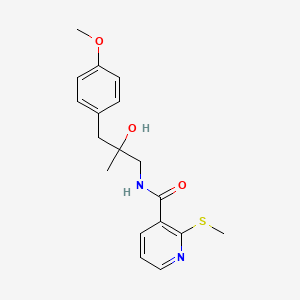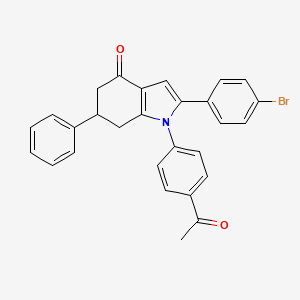![molecular formula C25H22ClN5O2S B2490200 7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893786-61-3](/img/structure/B2490200.png)
7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The solution phase parallel synthesis of a combinatorial library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines has been reported, providing insights into the synthesis process of similar compounds (Ivachtchenko et al., 2010).
Molecular Structure Analysis
- The molecular structure of triazoloquinazoline derivatives, including details of their synthesis and structural properties, has been studied using spectroscopic methods and X-ray crystallography (Wu et al., 2022).
Chemical Reactions and Properties
- Research on the reactivity of 5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines towards N-nucleophiles has been conducted, providing insights into the chemical reactions and properties of related compounds (Kholodnyak et al., 2016).
Physical Properties Analysis
- The physical properties, including molecular structure, vibrational spectroscopy, and molecular docking, of triazoloquinazoline derivatives have been extensively analyzed (Wu et al., 2021).
Chemical Properties Analysis
- The synthesis and pharmacological investigation of triazoloquinazoline derivatives, revealing their chemical properties, have been explored in several studies, providing a comprehensive understanding of their chemical behavior (Alagarsamy et al., 2008).
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Antagonism
Research has shown that derivatives of triazoloquinazoline, which share structural similarities with "7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine," act as potent adenosine receptor antagonists. These compounds, through structural modifications, have demonstrated selectivity towards the human A3 adenosine receptor subtype, offering potential therapeutic applications in treating conditions where adenosine receptor activity is implicated (Kim, Ji, & Jacobson, 1996).
Antihistaminic Agents
Compounds structurally related to "7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" have been synthesized and evaluated for their H(1)-antihistaminic activity. One such study found that these compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential as new class H(1)-antihistaminic agents with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, sharing a core structural motif with the specified compound, were synthesized and evaluated for their anticancer activities. These derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in developing new anticancer therapies (Reddy et al., 2015).
Serotonin Receptor Antagonism
Further research has identified substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines as highly active and selective antagonists of the serotonin 5-HT(6) receptor. These findings suggest potential applications in treating disorders related to serotonin dysfunction, such as depression, anxiety, and schizophrenia (Ivachtchenko et al., 2010).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-17(12-13-18-8-4-2-5-9-18)27-23-21-16-19(26)14-15-22(21)31-24(28-23)25(29-30-31)34(32,33)20-10-6-3-7-11-20/h2-11,14-17H,12-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEENLIAVCUEART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-phenylbutan-2-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)








![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)

